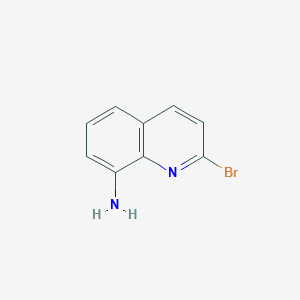

2-Bromoquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLPPNSUUZWFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312835-41-8 | |

| Record name | 2-bromoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromoquinolin 8 Amine and Analogs

Direct Bromination Strategies for Quinoline (B57606) Scaffolds

Direct bromination of the quinoline ring, particularly when activated by an amino group at the C8 position, is a common approach. However, controlling the regioselectivity of this electrophilic substitution reaction is a significant challenge.

The directing effect of the amino group at the C8 position of the quinoline ring makes the C5 and C7 positions susceptible to electrophilic attack. The outcome of the bromination of 8-aminoquinoline (B160924) is highly dependent on the reaction conditions and the brominating agent used, often resulting in a mixture of products.

Research has shown that the bromination of 8-aminoquinoline (2c) can lead to the formation of 5-bromo-8-aminoquinoline (3e) and 5,7-dibromo-8-aminoquinoline (3c) researchgate.net. The ratio of these products is influenced by the stoichiometry of the brominating agent. For instance, the reaction of 8-aminoquinoline with molecular bromine (Br₂) can produce a mixture of mono- and di-bromo derivatives researchgate.netresearchgate.net. Achieving high selectivity for a single product often requires careful optimization of the reaction parameters.

In the case of 8-aminoquinoline amides, copper-promoted C5-selective bromination has been developed, showcasing excellent site selectivity. beilstein-journals.orgbeilstein-journals.org This method utilizes alkyl bromides as the bromine source and proceeds smoothly in dimethyl sulfoxide (B87167) (DMSO) under air beilstein-journals.orgbeilstein-journals.org. The reaction is tolerant of various functional groups on the amide portion of the molecule beilstein-journals.org. Nickel-catalyzed regioselective C-5 halogenation of 8-aminoquinoline has also been reported, using molecular iodine as the halogenating agent nih.gov.

| Starting Material | Brominating Agent | Catalyst/Promoter | Major Product(s) | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Br₂ | None | 5-Bromo-8-aminoquinoline and 5,7-Dibromo-8-aminoquinoline | researchgate.net |

| N-(Quinolin-8-yl)benzamide | Ethyl bromoacetate | Cu(OAc)₂·H₂O | N-(5-Bromoquinolin-8-yl)benzamide | beilstein-journals.orgbeilstein-journals.org |

| 8-Aminoquinoline Sulfonamides | I₂ | Ni(II) | 5-Iodo-8-aminoquinoline Sulfonamides | nih.gov |

The choice of brominating reagent and the reaction conditions are pivotal in controlling the outcome of the bromination of 8-aminoquinoline derivatives. Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly employed brominating agents.

Studies on the bromination of 8-substituted quinolines have been reinvestigated to optimize yields and isolation conditions researchgate.netresearchgate.net. For 8-aminoquinoline, the use of varying equivalents of Br₂ leads to different ratios of mono- and di-brominated products researchgate.net. The reaction solvent also plays a crucial role, with solvents like acetonitrile (B52724) and dichloromethane (B109758) being commonly used researchgate.net.

For the copper-promoted C5-bromination of 8-aminoquinoline amides, a systematic optimization of reaction conditions was performed. This included screening various copper catalysts, bases, and solvents. The optimal conditions were found to be Cu(OAc)₂·H₂O as the catalyst and K₂CO₃ as the base in DMSO at 100 °C. beilstein-journals.orgbeilstein-journals.org This system allows for the use of a wide range of activated and unactivated alkyl bromides as the bromine source beilstein-journals.orgbeilstein-journals.org.

| Catalyst (20 mol%) | Base (0.2 mmol) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| FeCl₃ | K₃PO₄ | DMSO | 100 | 65 | beilstein-journals.org |

| Cu(OAc)₂·H₂O | K₂CO₃ | DMSO | 100 | 98 | beilstein-journals.orgbeilstein-journals.org |

| CuCl | K₂CO₃ | DMSO | 100 | 88 | beilstein-journals.org |

| Ni(OAc)₂·4H₂O | K₃PO₄ | DMSO | 100 | 85 | beilstein-journals.org |

Amination Approaches from Brominated Quinoline Precursors

An alternative strategy for the synthesis of 2-bromoquinolin-8-amine involves the introduction of the amino group at the C8 position of a pre-brominated quinoline scaffold. This can be achieved through transition metal-catalyzed amination reactions or by the reduction of a nitro group.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and can be applied to the synthesis of aminoquinolines from their corresponding bromo derivatives wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base wikipedia.orglibretexts.orgorganic-chemistry.org. While the Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines, specific examples of its application for the synthesis of this compound from 2,8-dibromoquinoline (B1372101) are not extensively detailed in the reviewed literature. However, the general principles of this reaction suggest its feasibility. The synthesis of novel 5-(N-substituted-anilino)-8-hydroxyquinolines has been achieved via the Hartwig-Buchwald amination reaction ias.ac.in.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the amination of aryl iodides and triflates with primary amines wikipedia.org. The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product wikipedia.orglibretexts.org.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a viable route to aminoquinolines. The synthesis of this compound could potentially be achieved by the reduction of a 2-bromo-8-nitroquinoline precursor.

The synthesis of 5-amino-7-bromoquinolin-8-ol (B11873180) has been reported starting from 8-hydroxyquinoline. The process involves bromination, followed by nitration and subsequent reduction of the nitro group mdpi.com. This multi-step synthesis demonstrates the feasibility of introducing an amino group via the reduction of a nitro intermediate on a brominated quinoline scaffold. While a direct procedure for the reduction of 2-bromo-8-nitroquinoline to this compound was not found in the reviewed literature, this transformation is expected to proceed under standard nitro group reduction conditions, such as using tin(II) chloride, iron in acidic media, or catalytic hydrogenation. A Chinese patent describes a method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol, which involves reduction, cyclization, and amino substitution processes google.com.

Multicomponent and Cyclization-Based Syntheses

Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Combes reactions, offer pathways to the quinoline core through the cyclization of aniline (B41778) derivatives iipseries.orgnih.govwikipedia.orggoogle.comyoutube.comnih.govrsc.org. These methods could be adapted to produce this compound by utilizing appropriately substituted starting materials.

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent to form a quinoline wikipedia.orgyoutube.com. To synthesize the target molecule, one would theoretically start with an o-bromoaniline derivative and introduce the amino group precursor at the appropriate position.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol wikipedia.orgsynarchive.com. This reaction can be catalyzed by Brønsted or Lewis acids wikipedia.org.

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure wikiwand.comwikipedia.org. The regioselectivity of the ring closure is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone wikipedia.org.

While these classical methods provide a conceptual framework for the synthesis of substituted quinolines, their direct application to the synthesis of this compound is not explicitly detailed in the provided search results. The harsh reaction conditions, particularly in the Skraup and Doebner-von Miller syntheses, may not be compatible with certain functional groups, and regioselectivity can be a challenge nih.gov.

Construction of the Quinoline Ring System via Ring-Closure Reactions

The foundational step in many syntheses of quinoline derivatives is the construction of the bicyclic quinoline ring system. Several classic named reactions have been developed for this purpose, each utilizing different starting materials and conditions to achieve cyclization. These methods form the backbone of quinoline chemistry and can be adapted to produce a wide array of substituted analogs.

Skraup Synthesis : This is a chemical reaction used to synthesize quinolines by heating an aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. wikipedia.org The reaction can be violent and is often conducted in the presence of ferrous sulfate (B86663) to moderate it. wikipedia.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. wordpress.comuop.edu.pk The aniline then undergoes a conjugate addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. uop.edu.pk

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction produces substituted quinolines from an aniline and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net The reaction is catalyzed by Lewis acids or Brønsted acids. wikipedia.org This method is versatile, allowing for the synthesis of a variety of substituted quinolines by changing the structure of the aniline or the carbonyl compound. iipseries.org

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the availability of starting materials. jk-sci.comalfa-chemistry.com It is a direct method for producing quinoline derivatives, with two main proposed mechanisms: one proceeding through an initial aldol (B89426) addition and the other through the formation of a Schiff base intermediate. wikipedia.org

Combes Quinoline Synthesis : This method prepares 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgnih.gov The reaction first forms an enamine intermediate, which then undergoes cyclization in the presence of a strong acid like sulfuric acid. iipseries.orgslideshare.net

Table 1: Comparison of Classic Quinoline Ring-Closure Reactions

| Synthesis Method | Primary Reactants | Catalyst/Conditions | Typical Product |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄, Heat | Unsubstituted or Substituted Quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acids | 2,4-Disubstituted Quinolines |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base Catalysis | Substituted Quinolines |

| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines |

Sequential Functionalization for Specific Halogen and Amine Substitution Patterns

Once the quinoline nucleus is formed, specific functional groups must be introduced at desired positions. The electronic properties of the quinoline ring dictate the regioselectivity of these reactions. Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the benzene (B151609) ring, typically at positions 5 and 8. uop.edu.pk Conversely, nucleophilic substitution is favored at positions 2 and 4 of the pyridine (B92270) ring. uop.edu.pk

A common strategy to synthesize an 8-aminoquinoline derivative involves the nitration of the quinoline ring to introduce a nitro group at the 8-position, followed by reduction of the nitro group to an amine. For example, the synthesis of 6-bromo-8-aminoquinoline is achieved by reducing 6-bromo-8-nitroquinoline (B1581145) with iron powder in a mixture of ethanol (B145695), acetic acid, and water. chemicalbook.com

Introducing a bromine atom at the 2-position typically requires a different approach. Direct bromination of 8-aminoquinoline tends to result in substitution at the 5- and 7-positions on the electron-rich benzene ring. researchgate.net Therefore, a sequential strategy is necessary. One effective method involves starting with a pre-functionalized aniline. For instance, a ring-closure reaction between o-bromoaniline and crotonaldehyde (B89634) can be used to prepare 2-methyl-8-bromoquinoline. google.comnih.gov This intermediate, which already possesses the desired bromine at the 8-position (relative to the nitrogen's original position) and a methyl group at the 2-position, can then undergo further reactions. A subsequent amination step, for example, could be used to introduce the amino group. The synthesis of 2-methyl-8-aminoquinoline has been achieved by the amination of 2-methyl-8-bromoquinoline using catalysts like copper acetylacetonate (B107027) in the presence of a strong base. google.com This highlights a key strategy: building the quinoline ring from precursors that already contain the required substituents in the correct orientation.

Table 2: Examples of Sequential Functionalization Reactions

| Starting Material | Reagents & Conditions | Product | Reaction Type |

|---|---|---|---|

| 6-bromo-8-nitroquinoline | Iron powder, ethanol/acetic acid/water, reflux | 6-bromo-8-aminoquinoline | Nitro Group Reduction chemicalbook.com |

| o-bromoaniline, crotonaldehyde | Oxidizing agent (e.g., 2-nitrobromobenzene), HCl | 2-methyl-8-bromoquinoline | Ring-Closure (Doebner-von Miller type) google.com |

| 8-aminoquinoline | Br₂ (2.1 eq), CHCl₃ | 5,7-dibromo-8-aminoquinoline | Electrophilic Bromination researchgate.net |

| 3-(2-bromoethyl)-1H-indole, 8-aminoquinoline | K₂CO₃, acetone, reflux | N-(2-(1H-indol-3-yl) ethyl) quinolin-8-amine | Nucleophilic Substitution (N-alkylation) nih.gov |

Novel Synthetic Protocols and Method Development for Brominated Aminoquinolines

Modern organic synthesis has driven the development of new protocols for creating substituted quinolines, often under milder conditions and with higher selectivity than classical methods. These novel strategies are crucial for accessing complex derivatives like brominated aminoquinolines.

One advanced approach is the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of 3-halogen-substituted quinolines under mild conditions using reagents like ICl, I₂, or Br₂. nih.gov The reaction proceeds via a 6-endo-dig cyclization, providing a direct route to halogenated quinolines that can serve as versatile intermediates. nih.gov

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct and site-selective modification of the quinoline core. rsc.orgrsc.org These methods avoid the need for pre-functionalized substrates and can introduce functional groups with high precision. For example, palladium-catalyzed reactions have been developed for the C3-alkenylation of quinolines, while cobalt catalysts have been used for the C-8 amidation of quinoline-N-oxides. rsc.orgnih.gov Such strategies offer a more atom-economical and efficient pathway to functionalized quinolines.

The Povarov reaction, an inverse-electron-demand aza-Diels–Alder reaction, provides another modern route to substituted 8-aminoquinolines. rsc.org This approach utilizes simple starting materials, such as 1,2-phenylenediamines, enol ethers, and aldehydes, to construct the quinoline scaffold with an amino group already in place at the 8-position. rsc.org

Furthermore, innovative one-pot syntheses catalyzed by agents like rare-earth metal chlorides under solvent-free microwave irradiation conditions have been developed. researchgate.net These methods allow for the multi-component reaction of aldehydes, amines, and alkynes to build the quinoline ring efficiently. Iron(II) phthalocyanine (B1677752) has also been used as a catalyst in a photo-thermo-mechanochemical approach, demonstrating the move towards more sustainable and solvent-free synthetic strategies. mdpi.com

Table 3: Overview of Novel Synthetic Protocols

| Method | Key Features | Starting Materials | Product Type |

|---|---|---|---|

| Electrophilic Cyclization | Mild conditions, direct halogenation | N-(2-alkynyl)anilines, Br₂/I₂ | 3-Haloquinolines nih.gov |

| C-H Functionalization | High site-selectivity, atom economy | Quinolines, various coupling partners | C-8 amidated, C-3 alkenylated quinolines rsc.orgnih.gov |

| Povarov Reaction | Aza-Diels-Alder approach | 1,2-Phenylenediamines, enol ethers, aldehydes | Substituted 8-Aminoquinolines rsc.org |

| Microwave-Assisted Synthesis | Solvent-free, rapid, one-pot | Aldehydes, amines, alkynes | Substituted Quinolines researchgate.net |

Chemical Transformations and Functionalization Reactions of 2 Bromoquinolin 8 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-2 position of 2-Bromoquinolin-8-amine is strategically located for various cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This functionality allows for the straightforward introduction of diverse molecular fragments, significantly expanding the chemical space accessible from this quinoline (B57606) core.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl structures. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organohalide with an organoboron species, such as a boronic acid or boronic ester. wikipedia.orgorganic-chemistry.org In the context of this compound, the C-Br bond at the 2-position serves as the electrophilic partner.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not prevalent, the reaction is widely applied to other bromoquinolines, suggesting its feasibility. For instance, various 2-(4-bromophenoxy)quinolin-3-carbaldehydes have been successfully coupled with substituted boronic acids using a [(dppf)PdCl₂] catalyst system in a water/1,4-dioxane solvent mixture at 100 °C, demonstrating the viability of coupling at the 2-position of the quinoline scaffold. nih.gov Such reactions are robust and tolerate a wide range of functional groups on the boronic acid partner. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 100 |

| Pd₂(dba)₃ / n-BuPAd₂ | KOAc / K₂CO₃ | DMAc | 90 |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100-110 |

This table presents generalized conditions from reactions on similar bromo-heterocyclic substrates and serves as a likely starting point for the functionalization of this compound.

Palladium-Catalyzed C-N Bond Forming Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and a wide array of amine nucleophiles. libretexts.orgorganic-chemistry.orgnih.gov This reaction has become a preferred method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, overcoming the limitations of older methods like the Goldberg reaction. libretexts.org

The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. organic-chemistry.org The choice of phosphine (B1218219) ligand is crucial for the reaction's success, with sterically hindered, electron-rich ligands like Buchwald's biarylphosphines (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) often providing the best results. libretexts.orgnih.gov

While direct examples of the Buchwald-Hartwig amination on this compound are not extensively documented, the reaction is well-established for various aryl and heteroaryl halides. For example, the amination of 8-(benzyloxy)-5-bromoquinoline has been achieved with N-methylaniline using a Pd(OAc)₂ catalyst and various electron-rich phosphine ligands, demonstrating the applicability of this methodology to the quinoline system. rsc.org The reaction of this compound with primary or secondary amines under similar conditions would be expected to yield the corresponding 2-aminoquinoline (B145021) derivatives.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene |

| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | 1,4-Dioxane |

| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene |

This table outlines typical catalytic systems used for the amination of aryl bromides.

Copper-Catalyzed Coupling Methodologies

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Goldberg reaction, represent classic methods for forming C-O, C-S, and C-N bonds. nih.gov Although these reactions traditionally require harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions. nih.gov

For C-N bond formation, the copper-catalyzed coupling of an aryl halide with an amine (or amide) offers an alternative to palladium-based systems. nih.gov These reactions are often promoted by ligands such as 1,10-phenanthroline or various 1,2-diols. Research has demonstrated the selective amination at the C-5 position of 2-bromo-5-iodopyridine, indicating that copper catalysis can differentiate between different halogen-substituted positions on a heterocyclic ring. nih.gov A copper-catalyzed three-component reaction of 2-bromoaryl nitriles, terminal alkynes, and amines has been developed for the synthesis of 1-aminoisoquinolines, showcasing copper's utility in complex bond-forming cascades. rsc.org Given these precedents, this compound is a viable substrate for copper-catalyzed amination to introduce various nitrogen-based nucleophiles at the C-2 position.

Directed C-H Functionalization Strategies

The 8-amino group of this compound is a powerful tool for directing transition metal catalysts to specific C-H bonds, enabling their selective functionalization. To act as a directing group, the primary amine is typically converted into a secondary amide (e.g., pivaloyl or benzoyl amide), which then serves as a bidentate chelating group to bind the metal catalyst and position it in proximity to a target C-H bond. researchgate.net

Regioselective C-H Activation Mediated by 8-Aminoquinoline (B160924) Directing Groups

The N-amido-quinolin-8-yl moiety is one of the most effective directing groups for the regioselective functionalization of otherwise inert C-H bonds. researchgate.net In the context of the quinoline scaffold itself, this directing group has been extensively used to activate the C-H bond at the C-5 position. This "remote" C-H activation allows for the introduction of a variety of functional groups, including halogens, aryl groups, and alkyl groups. beilstein-journals.orgcancer.gov

For instance, copper-promoted C-5 bromination of N-(quinolin-8-yl)benzamide can be achieved using alkyl bromides as the bromine source. cancer.gov Similarly, iron-catalyzed C-5 allylation of N-(quinolin-8-yl)amides has been reported. nih.gov These transformations proceed with high regioselectivity, highlighting the robust control exerted by the 8-amido directing group. While these studies are typically performed on quinolines that are unsubstituted at the 2-position, the presence of a bromine atom at C-2 on the starting material, this compound, would likely not interfere with the C-5 functionalization, offering a pathway to di-substituted quinolines that can be further elaborated through subsequent cross-coupling at the C-2 position.

Table 3: Examples of Directed C-5 Functionalization of N-(Quinolin-8-yl)amides

| Reaction Type | Metal Catalyst | Reagent | Product |

| Bromination | Cu(OAc)₂·H₂O | Ethyl Bromoacetate | N-(5-Bromoquinolin-8-yl)amide |

| Difluoromethylation | CuBr / AgOAc | Ethyl Bromodifluoroacetate | N-(5-Difluoromethylquinolin-8-yl)amide |

| Allylation | Fe(acac)₃ | Allyl Pivalate | N-(5-Allylquinolin-8-yl)amide |

This table summarizes reactions where the 8-amido group directs functionalization to the C-5 position of the quinoline ring.

Exploration of C(sp³)-H Functionalization Pathways

Beyond the functionalization of the quinoline ring itself, the 8-amido directing group is exceptionally powerful for activating C(sp³)-H bonds within the amide's acyl group. researchgate.net This strategy allows for the functionalization of unactivated aliphatic C-H bonds, which is a significant challenge in organic synthesis.

To apply this methodology to this compound, the primary amine would first be acylated with an aliphatic carboxylic acid (e.g., pivalic acid, butyric acid). The resulting N-(2-bromoquinolin-8-yl)aliphatic amide can then undergo palladium-catalyzed C(sp³)-H arylation, typically at the β- or γ-position of the aliphatic chain. This reaction involves the formation of a palladacycle intermediate, which then reacts with an aryl halide to form the new C-C bond. This approach provides a direct route to complex molecules by building functionality onto aliphatic side chains attached to the quinoline core.

Table 4: C(sp³)-H Functionalization Directed by the 8-Aminoquinoline Amide Group

| Substrate Type | Position Functionalized | Metal Catalyst | Coupling Partner |

| Aliphatic Amide | β-C(sp³)-H | Pd(OAc)₂ | Aryl Iodide |

| Aliphatic Amide | γ-C(sp³)-H | Pd(OAc)₂ | Aryl Iodide |

| Primary Aliphatic Amine | γ-C(sp³)-H | Pd(OAc)₂ | Aryl Iodide |

This table illustrates the utility of the 8-amido directing group in activating C(sp³)-H bonds on an attached aliphatic chain.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions of the Bromine Moiety

While classic nucleophilic aromatic substitution (SNAr) reactions on aryl halides typically require activation by strong electron-withdrawing groups, the electron-deficient nature of the quinoline ring system can facilitate such transformations. However, modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have become the predominant strategies for the functionalization of the C2-bromo position due to their milder conditions, broader substrate scope, and higher efficiency. These methods provide reliable pathways to form new carbon-carbon and carbon-nitrogen bonds.

One of the most powerful techniques for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides. While direct examples on this compound are not extensively documented in publicly accessible literature, the reaction is highly effective for structurally similar bromoquinolines. For instance, the amination of 8-(benzyloxy)-5-bromoquinoline with various anilines proceeds efficiently using a palladium acetate catalyst and a sterically demanding phosphine ligand, such as (2-biphenyl)di-tert-butylphosphine (Johnphos). This highlights a viable strategy for replacing the bromine atom in this compound with a range of amino groups.

Table 1: Representative Buchwald-Hartwig Amination on a Bromoquinoline Scaffold

| Aryl Halide | Amine | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos | NaO-t-Bu | Toluene | 110-120 | 88 |

| 8-(Benzyloxy)-5-bromoquinoline | Aniline (B41778) | Pd(OAc)₂ / Johnphos | NaO-t-Bu | Toluene | 110-120 | 90 |

For the formation of new C-C bonds, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. This reaction couples an organoboron species with an organohalide using a palladium catalyst. The C2-bromo position of the quinoline ring is well-suited for this transformation, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ and a base such as Na₂CO₃ in a suitable solvent system. This method allows for the synthesis of 2-substituted-quinolin-8-amine derivatives, significantly expanding the structural diversity achievable from the starting material.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Halide Type | Boronic Acid/Ester | Typical Catalyst | Typical Base | Typical Solvent | General Temperature Range (°C) |

|---|---|---|---|---|---|

| Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | 80-110 |

| Bromoquinoline | Alkylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 90-120 |

Other Functional Group Interconversions and Derivatizations

The 8-amino group of this compound is a versatile handle for a range of functionalization reactions, including acylation and alkylation. These transformations modify the electronic and steric properties of the molecule, providing access to a wide array of derivatives.

Acylation Reactions

The primary amine at the C8 position can be readily acylated to form the corresponding amides. This reaction is typically carried out using acyl chlorides or carboxylic acids activated with coupling reagents. For example, the reaction of 8-aminoquinoline derivatives with various benzoyl chlorides in the presence of a base like triethylamine (TEA) yields N-(quinolin-8-yl)benzamides. This acylation is not only a simple derivatization but also a crucial step for directing further functionalization. The resulting amide can act as a powerful directing group for palladium-catalyzed C-H activation reactions at the C5 position of the quinoline ring, enabling remote alkylation. researchgate.net

Table 3: Acylation of the 8-Amino Group on Quinoline Scaffolds

| Amine Substrate | Acylating Agent | Reagents/Conditions | Product Type |

|---|---|---|---|

| 8-Aminoquinoline derivative | Substituted Benzoyl Chloride | Triethylamine (TEA), THF | N-(Quinolin-8-yl)benzamide |

| 2-Amino-8-quinolinol | Carboxylic Acid | EDCI, DMAP | C8-Ester (chemoselective) |

Alkylation Reactions

N-alkylation of the 8-amino group provides another route for derivatization. The reaction of 8-aminoquinoline derivatives with alkylaminoalkyl halides is a key method for synthesizing compounds with potential biological activity. acs.org This nucleophilic substitution reaction typically involves heating the 8-aminoquinoline with the appropriate alkyl halide. acs.orgchemguide.co.uk The reaction conditions, such as pH and temperature, can be optimized to maximize the yield of the desired N-alkylated product. acs.org

Furthermore, the amide formed via acylation of the 8-amino group can serve as a directing group to facilitate C-H alkylation at other positions of the quinoline ring. In a notable example, N-(quinolin-8-yl)benzamides undergo ruthenium-catalyzed C-5 alkylation with alkyl bromides. researchgate.net This transformation proceeds via C-H bond activation, demonstrating a sophisticated strategy for functionalization distant from the initial reaction site.

Table 4: Alkylation Reactions Involving the 8-Aminoquinoline Scaffold

| Reaction Type | Substrate | Alkylating Agent | Catalyst/Conditions | Product |

|---|---|---|---|---|

| N-Alkylation | 6-Methoxy-8-aminoquinoline | Isopropylaminoalkyl halide | Heat, controlled pH (~4.7) | 8-(Alkylamino)-6-methoxyquinoline |

| C5-H Alkylation (Directed) | N-(Quinolin-8-yl)benzamide | Alkyl Bromide | [RuCl₂(p-cymene)]₂, PPh₃, Cs₂CO₃ | N-(5-Alkylquinolin-8-yl)benzamide |

Mechanistic Investigations and Computational Studies of 2 Bromoquinolin 8 Amine Reactivity

Elucidation of Reaction Mechanisms in Catalytic Processes

The reactivity of 2-Bromoquinolin-8-amine is often harnessed in transition-metal-catalyzed reactions, such as cross-coupling and C-H functionalization. The 8-aminoquinoline (B160924) group is a powerful bidentate directing group that can chelate to a metal center, facilitating the activation of otherwise inert C-H bonds or influencing the reactivity at the C2-bromo position. nih.govresearchgate.netnih.gov

A common catalytic process involving substrates like this compound is the palladium-catalyzed Buchwald-Hartwig amination. The generally accepted mechanism for this reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. nih.govlibretexts.orgyoutube.com This step forms a Pd(II) intermediate. Subsequently, the amine reactant coordinates to the palladium center, and following deprotonation by a base, reductive elimination occurs. This final step forms the new C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. nih.govyoutube.com

In C-H activation reactions, the 8-amino group plays a pivotal role. When acylated, the amide nitrogen and the quinoline (B57606) nitrogen can form a stable five- or six-membered metallacycle intermediate with the metal catalyst (e.g., Palladium, Nickel). acs.orgchemrxiv.org This chelation-assisted strategy brings the catalyst into close proximity to a specific C-H bond (often at the C7 or C5 position), leading to its selective cleavage through mechanisms like concerted metalation-deprotonation (CMD). mdpi.com The resulting organometallic species can then react with various coupling partners.

| Mechanistic Step | Description | Catalyst State (Example: Pd) | Key Intermediates |

|---|---|---|---|

| Oxidative Addition | The metal center inserts into the Carbon-Bromine bond of the quinoline. youtube.comwikipedia.org | Pd(0) → Pd(II) | Aryl-Pd(II)-Halide complex |

| Concerted Metalation-Deprotonation (CMD) | Directed C-H bond cleavage facilitated by the 8-amino directing group and an internal or external base. mdpi.com | Pd(II) | Palladacycle |

| Transmetalation | Transfer of an organic group from another organometallic reagent (e.g., organoboron) to the palladium center. researchgate.netnih.gov | Pd(II) | Di-organo-Pd(II) complex |

| Reductive Elimination | Formation of the new C-C or C-N bond, releasing the product and regenerating the active catalyst. nih.govwikipedia.org | Pd(II) → Pd(0) | Product, Pd(0) complex |

Influence of Catalyst Systems and Ligand Architectures on Reactivity and Selectivity

The outcome of catalytic reactions involving this compound is highly dependent on the choice of the metal catalyst and, crucially, the architecture of the ligands coordinated to it. Ligands are not mere spectators; they actively modulate the steric and electronic properties of the catalyst, thereby dictating both the rate of reaction (reactivity) and the preferential formation of one product over others (selectivity). gessnergroup.comprinceton.edursc.org

Catalyst Systems:

Palladium: Palladium complexes are the most widely used catalysts for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination involving aryl halides. researchgate.netnih.govresearchgate.net Their versatility and functional group tolerance make them ideal for complex substrates.

Nickel: As a more earth-abundant and cost-effective alternative to palladium, nickel catalysts have gained prominence. chemrxiv.org Nickel can facilitate unique reactivity, particularly in C(sp³)–H functionalization reactions directed by the 8-aminoquinoline group. chemrxiv.org

Copper: Copper catalysts are often employed in Ullmann-type couplings and have been shown to be effective in certain C-H functionalization reactions. researchgate.net

Ligand Architectures: The structure of phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other coordinating molecules can dramatically influence the catalytic process.

Steric Effects: Bulky ligands can promote the reductive elimination step and prevent the formation of undesired catalyst dimers. youtube.comnih.gov For instance, bulky biaryl phosphine ligands (e.g., XPhos, SPhos), often referred to as Buchwald ligands, are highly effective in Buchwald-Hartwig amination by facilitating the crucial C-N bond-forming step. libretexts.orgyoutube.com The steric hindrance can also control regioselectivity by favoring catalyst coordination to a less sterically crowded site on the substrate. princeton.edu

Electronic Effects: Electron-rich ligands can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition, a key step in many cross-coupling cycles. gessnergroup.comchemrxiv.org Conversely, the electronic properties of ligands can be tuned to modify the regioselectivity of reactions like hydroboration on the quinoline scaffold. acs.orgnih.gov

The interplay between the ligand and the metal center is a key area of research, with the goal of designing catalyst systems tailored for specific, challenging transformations. researchgate.netresearchgate.net

Application of Spectroscopic Techniques for Mechanistic Pathway Analysis

The elucidation of complex reaction mechanisms relies heavily on the direct observation and characterization of reactants, products, and elusive intermediates. Spectroscopic techniques are indispensable tools for this purpose, providing snapshots of the reaction pathway. wiley.comselectscience.net

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for monitoring reaction kinetics and identifying intermediates in real-time. researchgate.netiastate.edu By setting up a reaction directly within an NMR tube, chemists can track the disappearance of starting materials and the appearance of products and any observable intermediates over time, providing crucial data on reaction rates and pathways. wiley.comrsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can capture and provide structural information on charged intermediates within a catalytic cycle. nih.gov Online MS techniques, where the reaction mixture is continuously sampled, are particularly useful for detecting transient species, including radical cations that may be involved in photoredox processes. nih.govchinesechemsoc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For reactions proposed to proceed via radical mechanisms, EPR spectroscopy is the definitive tool for detecting and characterizing species with unpaired electrons. digitellinc.comnih.gov The spin trapping technique, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, allows for the identification of the initial radical species, providing direct evidence for radical-mediated pathways. chinesechemsoc.orgnih.govchemrxiv.org

These techniques, often used in combination, provide a detailed picture of the molecular transformations occurring during a reaction, allowing for the validation or refutation of proposed mechanistic cycles.

Quantum Chemical Calculations and Theoretical Modeling of Reaction Energetics

Alongside experimental techniques, computational chemistry provides profound insights into reaction mechanisms that are often inaccessible through observation alone. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize observed reactivity and selectivity. rsc.org

Mapping Potential Energy Surfaces: DFT calculations can map the entire potential energy surface of a reaction. This allows researchers to identify the lowest energy pathway from reactants to products, known as the reaction coordinate. The calculated energy barriers (activation energies) for different potential pathways can explain why one product is formed preferentially over another (selectivity). acs.org For example, DFT studies on the functionalization of quinoline N-oxides have rationalized the observed C8 selectivity by demonstrating that the transition state leading to C8 palladation is significantly lower in energy than the one for C2. rsc.orgacs.org

Analyzing Transition States: The geometry of calculated transition states provides a model for the "point of no return" in a reaction step. Analyzing these structures can reveal key interactions, such as the role of a solvent molecule or a ligand, in stabilizing the transition state and lowering the activation energy.

Understanding Ligand Effects: Theoretical modeling can quantify the steric and electronic properties of ligands (e.g., Tolman cone angle, electronic parameters) and correlate these properties with catalytic activity. rsc.orgresearchgate.net This predictive capability aids in the rational design of new, more effective ligands and catalysts.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|

| C8-H Activation Transition State | ~14.9 kcal/mol lower than C2 | Favored | acs.org |

| C2-H Activation Transition State | Higher Energy | Disfavored | acs.org |

By combining experimental mechanistic studies with high-level theoretical calculations, a comprehensive and detailed understanding of the reactivity of molecules like this compound can be achieved, paving the way for future innovations in synthetic chemistry.

Advanced Applications and Utilization of 2 Bromoquinolin 8 Amine in Chemical Sciences

Role as a Versatile Building Block in Complex Organic Synthesis

2-Bromoquinolin-8-amine is a highly adaptable building block for the construction of complex molecular architectures. ijrpr.com The presence of both a nucleophilic amino group and a bromine atom, which is susceptible to a variety of coupling reactions, allows for sequential and site-selective modifications. This dual reactivity is fundamental to its utility in synthetic organic chemistry. ugent.be

The bromine atom at the 2-position of the quinoline (B57606) ring is particularly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, through reactions such as Suzuki-Miyaura and Sonogashira couplings. smolecule.com For instance, the reactivity of a bromo group on a quinoline ring is demonstrated in the synthesis of 2-methyl-8-aminoquinoline from 2-methyl-8-bromoquinoline, showcasing the viability of nucleophilic substitution at the halogenated position. Furthermore, the amino group at the 8-position can act as a directing group, influencing the regioselectivity of C-H functionalization at other positions on the quinoline ring, or it can be transformed into various amides, sulfonamides, or imines. researchgate.netwikipedia.org This facilitates the synthesis of highly substituted quinoline derivatives, which are valuable scaffolds in medicinal chemistry and materials science. researchgate.net

The strategic application of this compound enables the efficient assembly of intricate heterocyclic systems. For example, synthetic strategies involving intramolecular cyclizations of N-propargyl aniline (B41778) derivatives have been shown to produce quinolin-8-amines, highlighting the role of the 8-aminoquinoline (B160924) core in constructing fused-ring systems. rsc.org This versatility allows chemists to design and execute concise synthetic routes to novel compounds with potential biological or material applications.

Design and Development of this compound-based Ligands in Coordination Chemistry

The 8-aminoquinoline moiety is a classic and effective bidentate chelating agent, capable of coordinating to a metal center through both the quinoline nitrogen and the exocyclic amino nitrogen. nih.gov This creates a stable five-membered ring upon complexation, a favorable arrangement in coordination chemistry. This compound serves as an excellent precursor for a variety of ligands, where the foundational 8-aminoquinoline framework provides the primary coordination sphere, and the bromine atom at the C2 position offers a site for further functionalization to modulate the ligand's steric and electronic properties. rsc.org

Ligands derived from 8-aminoquinoline have been used to form complexes with a wide range of transition metals, including rhenium, zinc, cadmium, and cobalt. nih.govrsc.org The resulting complexes have applications in catalysis, bioinorganic chemistry, and as components in functional materials. nih.govnih.gov The modification of the 8-aminoquinoline scaffold, for example by creating tripodal, septa-dentate ligands, demonstrates the versatility of this structural motif in generating complex coordination environments. rsc.org

Synthesis of Metal Complexes Featuring this compound Derived Ligands

The synthesis of metal complexes using ligands derived from this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The functional groups on the 8-aminoquinoline scaffold can be modified prior to complexation to yield a desired ligand structure. For example, Schiff base condensation of the amino group with an aldehyde can create a new, larger ligand system with additional donor atoms. bendola.comcore.ac.uk

The general procedure often involves dissolving the ligand and the metal salt, such as a metal chloride or acetate, in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. core.ac.ukjchemlett.com The resulting complex often precipitates from the solution upon cooling or after the addition of another solvent and can be isolated by filtration. The stoichiometry of the resulting complexes, such as ML2 or ML, depends on the metal ion, the ligand structure, and the reaction conditions. scirp.org

Below is a representative table of reaction conditions for the synthesis of metal complexes using ligands analogous to those derivable from this compound.

| Ligand Type | Metal Salt | Solvent | Stoichiometry (M:L) | Resulting Geometry | Reference |

|---|---|---|---|---|---|

| 8-Aminoquinoline | Re(CO)₅Cl | Toluene | 1:1 | Octahedral | nih.gov |

| Tris(8-aminoquinoline) tripodal ligand | Zn(BF₄)₂·xH₂O | Methanol | 1:1 | Octahedral | rsc.org |

| Tris(8-aminoquinoline) tripodal ligand | Cd(BF₄)₂·xH₂O | Methanol | 1:1 | Seven-coordinate | rsc.org |

| Schiff base of 8-aminoquinoline | Co(OAc)₂·4H₂O | Ethanol | 1:2 | Octahedral | bendola.com |

| Schiff base/8-hydroxyquinoline | CuCl₂·2H₂O | Ethanol | 1:1:1 | Square Planar | jchemlett.com |

Investigation of Coordination Modes and Electronic Properties

The coordination of 8-aminoquinoline-based ligands to metal ions is typically bidentate, involving the lone pairs on the quinoline nitrogen (N1) and the amino nitrogen (N8). nih.gov This N,N-coordination mode is consistently observed in complexes with various metals. nih.govrsc.org X-ray crystallography of rhenium complexes with 8-aminoquinoline, for instance, confirms this bidentate binding. nih.gov In more complex ligand architectures, such as tripodal ligands derived from 8-aminoquinoline, the coordination can be more varied, leading to six-coordinate octahedral or even seven-coordinate structures depending on the size and preference of the central metal ion. rsc.org

The electronic properties of these complexes are of significant interest and are often studied using UV-Visible spectroscopy and theoretical methods like Density Functional Theory (DFT). The UV-Vis spectra of 8-aminoquinoline complexes typically show absorptions corresponding to ligand-based π-π* transitions and metal-to-ligand charge transfer (MLCT) bands. nih.gov For example, rhenium complexes of 8-aminoquinoline exhibit lowest energy transitions with mixed π-π*/MLCT character. nih.gov The electronic absorption spectra for various metal complexes with related quinoline ligands have been well-documented, showing characteristic absorption maxima that are influenced by the metal ion and the solvent. bendola.comscirp.org

The following table summarizes key spectroscopic data for metal complexes with ligands structurally related to this compound, providing insight into their electronic properties.

| Complex | Solvent | Absorption Maxima (λ_max, nm) | Assignment | Reference |

|---|---|---|---|---|

| [Re(8-aminoquinoline)(CO)₃Cl] | CH₂Cl₂ | ~375, ~450 (shoulder) | Mixed π-π/MLCT | nih.gov |

| [Co(L)₂(H₂O)₂] (L=Schiff base of 8-AQ) | DMF | 415, 610, 680 | π-π, d-d transitions | bendola.com |

| [Ni(L)₂(H₂O)₂] (L=Schiff base of 8-AQ) | DMF | 435, 630, 710 | π-π, d-d transitions | bendola.com |

| [Cu(L)(H₂O)]OAc (L=Schiff base of 8-AQ) | DMF | 440, 680 | π-π, d-d transitions | bendola.com |

| Co(II)-8-hydroxyquinoline | Methanol | 371 | Ligand-based | scirp.org |

| Ni(II)-8-hydroxyquinoline | Methanol | 366 | Ligand-based | scirp.org |

Application as a Template for Combinatorial Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large numbers of diverse compounds for screening in drug discovery and materials science. scielo.br The success of this approach relies on a central scaffold or template that can be readily and diversely functionalized. imperial.ac.ukdoi.org this compound is an ideal candidate for such a template due to its two distinct and orthogonally reactive functional groups.

The primary amino group at the C8 position can be acylated with a library of carboxylic acids or reacted with aldehydes to form imines, which can then be reduced to secondary amines. acs.orgmdpi.com Simultaneously or sequentially, the bromo group at the C2 position can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with a diverse set of boronic acids, alkynes, or amines. smolecule.com This dual-functionalization approach allows for the creation of a two-dimensional library of compounds from a single, readily accessible template.

While specific libraries based on this compound are not extensively documented in the provided search results, the principle is well-established for other quinoline and heterocyclic scaffolds. acs.orgmdpi.com For example, parallel solid-phase synthesis has been used to create libraries of quinolinone derivatives for biological screening. acs.org The use of natural product-like scaffolds in combinatorial libraries is a recognized strategy to explore biologically relevant chemical space, and the quinoline core is a key component of many bioactive molecules. scielo.br Therefore, the application of this compound as a template represents a logical and powerful extension of established combinatorial methods.

Precursor in the Development of Functional Materials

The unique electronic and chelating properties of the 8-aminoquinoline framework make its derivatives, including this compound, valuable precursors for functional materials. researchgate.net Quinoline-based compounds are utilized in a range of applications, including as fluorescent probes, organic light-emitting diodes (OLEDs), and specialty dyes. nih.govsciengine.com

Derivatives of 8-aminoquinoline are known to be effective fluorescent sensors for metal ions like Zn²⁺. nih.gov The chelation of a metal ion by the 8-amidoquinoline moiety often leads to a significant change in fluorescence, allowing for sensitive and selective detection. By functionalizing the 2-bromo position, the photophysical properties of these sensors can be fine-tuned.

Furthermore, metal complexes derived from 8-aminoquinoline and its analogs have been investigated for their potential in various material applications. The coordination of the ligand to a metal center can result in materials with interesting photophysical, electronic, and even neuroprotective properties. nih.govacs.org The ability to form stable complexes with a variety of metals allows for the creation of materials with tailored characteristics. For instance, the development of quinoline-based metal complexes for applications in medicinal chemistry and materials science is an active area of research, with studies focusing on their potential as therapeutic agents and their use in electronic devices. smolecule.comresearchgate.net The versatility of this compound as a starting material facilitates access to a wide range of these advanced functional materials.

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.